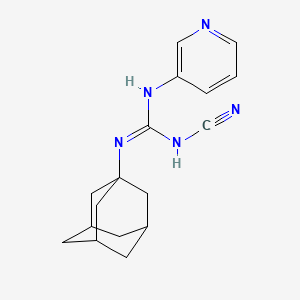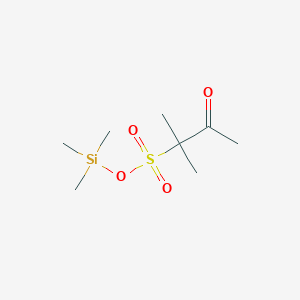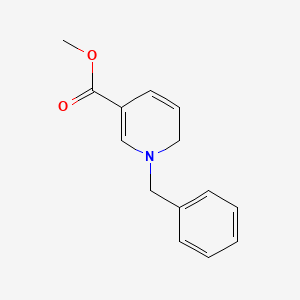
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methyl ester group at the 3-position of the ring.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates . The reaction proceeds via the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate . This method is advantageous due to its broad scope, ease of implementation, and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.
化学反応の分析
Types of Reactions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the fully saturated piperidine derivative.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
科学的研究の応用
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels . By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This mechanism underlies its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .
類似化合物との比較
Similar Compounds
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
- 1,4-Dihydropyridine derivatives
Uniqueness
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl ester group provides a site for further chemical modifications .
特性
CAS番号 |
71127-33-8 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
methyl 1-benzyl-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
InChIキー |
ATSNIEUEJQAIDJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


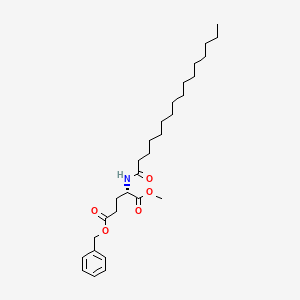
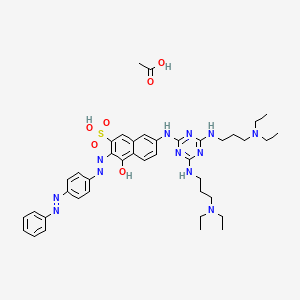
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
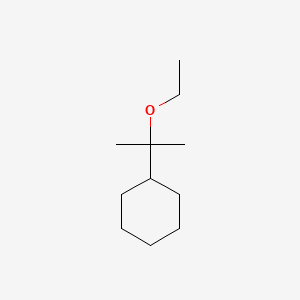

methanone](/img/structure/B14463638.png)
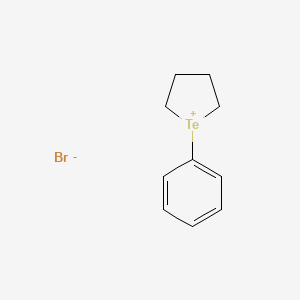
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
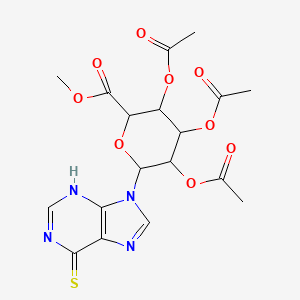
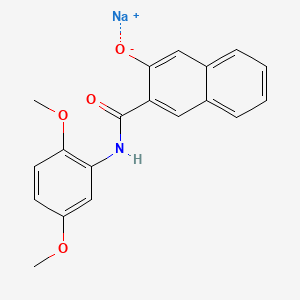
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
